molecular formula C18H22N2O4 B2825264 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid CAS No. 1047681-52-6

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Cat. No.: B2825264
CAS No.: 1047681-52-6
M. Wt: 330.384
InChI Key: NOOVNDBKXLICJG-UHFFFAOYSA-N
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Description

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a high-purity chemical compound offered for research and development purposes. This butanoic acid derivative features a naphthalene group and a methoxypropylamino side chain, a structural motif found in compounds investigated for various biochemical applications . Its molecular structure suggests potential as a key intermediate or building block in medicinal chemistry, particularly in the synthesis of more complex molecules for biological screening . The naphthalene moiety can contribute to hydrophobic interactions, while the amide and carboxylic acid functional groups provide sites for hydrogen bonding and salt formation, making it a versatile scaffold. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Properties

IUPAC Name

2-(3-methoxypropylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-24-10-4-9-19-16(18(22)23)12-17(21)20-15-8-7-13-5-2-3-6-14(13)11-15/h2-3,5-8,11,16,19H,4,9-10,12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOVNDBKXLICJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(CC(=O)NC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the naphthalene derivative: This step involves the nitration of naphthalene followed by reduction to form the corresponding amine.

    Attachment of the butanoic acid moiety: The naphthalene amine is then reacted with a suitable butanoic acid derivative under acidic or basic conditions to form the desired product.

    Introduction of the 3-methoxypropyl group: This step involves the alkylation of the intermediate product with 3-methoxypropylamine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of β-keto acid/ester derivatives functionalized with aromatic and alkylamino groups. Below is a detailed comparison with structurally analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted)
2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid R1 = 3-Methoxypropyl, R2 = Naphthalen-2-yl ~370.4 Carboxylic acid, β-keto, aromatic amine Low in water, moderate in DMSO
Methyl 2-benzoylamino-3-oxobutanoate R1 = Benzoyl, R2 = Methyl ester 235.2 Ester, β-keto, benzoylamino Low in water, high in organic solvents
Methyl 2-benzoylamino-3-arylaminobut-2-enoates R1 = Benzoyl, R2 = Aryl amino ~290–320 (varies by aryl group) Ester, enamine, benzoylamino Insoluble in water, soluble in benzene

Key Findings:

Synthetic Pathways: The target compound likely follows a pathway similar to the synthesis of Methyl 2-benzoylamino-3-oxobutanoate, where a β-keto ester reacts with amines under acid catalysis . Replacing benzoylamino with 3-methoxypropylamino and aryl amines with naphthalen-2-ylamine would yield the target structure.

Physicochemical Properties :

  • The naphthalene group introduces significant hydrophobicity, likely reducing water solubility compared to benzoyl analogs. However, the carboxylic acid and methoxypropyl groups may mitigate this effect.
  • Molecular weight (~370 g/mol) exceeds typical drug-like molecules, which could limit bioavailability if intended for therapeutic use.

Reactivity and Stability: The β-keto group is prone to keto-enol tautomerism, a feature shared with Methyl 2-benzoylamino-3-oxobutanoate . This tautomerism may influence reactivity in further derivatization. The enamine structure in Methyl 2-benzoylamino-3-arylaminobut-2-enoates contrasts with the fully saturated backbone of the target compound, suggesting differences in conformational flexibility and electronic properties.

The methoxypropyl group may enhance membrane permeability compared to purely aromatic derivatives.

Biological Activity

2-((3-Methoxypropyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, also known by its CAS number 1047681-52-6, is a complex organic compound characterized by a unique molecular structure that includes a naphthalene ring and an oxobutanoic acid moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuroprotection and as an inhibitor of specific enzymes.

The molecular formula of this compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4}, with a molar mass of approximately 330.4 g/mol. The structural features of this compound contribute to its biological interactions and therapeutic potential.

PropertyValue
Molecular FormulaC18H22N2O4
Molar Mass330.4 g/mol
CAS Number1047681-52-6

Research indicates that this compound may exhibit neuroprotective effects through several mechanisms:

  • Inhibition of Enzymes : It has been identified as a potential inhibitor of retinoic acid 4-hydroxylase (CYP26), an enzyme that plays a crucial role in the metabolism of retinoic acid, a vital signaling molecule in neurodevelopment and neuroprotection.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.
  • Receptor Interaction : The naphthalene moiety may facilitate interactions with various biological receptors, enhancing the compound's pharmacological profile.

Neuroprotective Effects

A study involving the administration of related compounds indicated that modifications to the naphthalene structure can significantly enhance neuroprotective properties. For instance, compounds with similar structural motifs demonstrated IC50 values in the low nanomolar range against CYP26A1, suggesting potent inhibitory activity that could translate into therapeutic benefits for conditions like Alzheimer's disease.

Case Studies

  • Case Study on CYP26 Inhibition : A series of compounds designed as small molecule inhibitors were tested for their ability to enhance the effects of all-trans retinoic acid (ATRA). One notable compound showed an IC50 value of 0.35 nM against CYP26A1, highlighting the potential for this compound to be developed as a therapeutic agent.
  • Antioxidant Studies : Research on structurally similar compounds showed that they could effectively scavenge free radicals in vitro, suggesting that this compound may also possess significant antioxidant capabilities.

Comparative Analysis with Related Compounds

The following table compares the biological activity and structural features of this compound with other related compounds:

Compound NameMolecular FormulaIC50 (nM)Unique Features
This compoundC18H22N2O4-Potential CYP26 inhibitor
3-Amino-4-(4-methoxynaphthalen-2-yl) amino)-4-oxobutanoic acidC15H16N2O-Different methoxy substitution pattern
4-(1H-Benzimidazol-2-ylamino)-4-oxobutanoic acidC13H12N4O3-Incorporates a benzimidazole moiety

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